2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative with a pyrrolidine substituent at the 2-position. Its molecular formula is C15H23BN2O2, with a molecular weight of 274.17 g/mol and CAS number 1015242-07-5 . The compound is characterized by high purity (>98%) and is commonly employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSCNCRVBHIXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585968 | |
| Record name | 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-07-5 | |
| Record name | 2-(1-Pyrrolidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Halogenated pyrimidine precursor: Usually 2-chloro-5-halopyrimidine or 2-chloro-5-bromopyrimidine.
- Pyrrolidine: Used as the nucleophile to substitute the halogen at the 2-position.
- Bis(pinacolato)diboron (B2pin2): Common boron source for borylation.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are employed for borylation.
- Bases: Potassium acetate or potassium carbonate to facilitate the borylation reaction.
Typical Reaction Conditions
- Nucleophilic substitution: Conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120 °C) to substitute the 2-halogen with pyrrolidine.
- Borylation: Performed under inert atmosphere (nitrogen or argon) at 80–100 °C, using palladium catalyst and base to convert the 5-halogenated pyrimidine to the pinacol boronate ester.
Detailed Preparation Method
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,5-dihalopyrimidine + pyrrolidine, DMF, 100 °C, 12 h | 2-(Pyrrolidin-1-yl)-5-halopyrimidine | 80–90 |
| 2 | Pd-catalyzed borylation | Intermediate + B2pin2, Pd catalyst, KOAc, dioxane, 90 °C, 6 h | 2-(Pyrrolidin-1-yl)-5-(pinacol boronate)pyrimidine | 75–85 |
- Step 1: The halogen at the 2-position of the pyrimidine is displaced by pyrrolidine via nucleophilic aromatic substitution, favored by the electron-deficient nature of the pyrimidine ring.
- Step 2: The remaining halogen at the 5-position undergoes palladium-catalyzed borylation with bis(pinacolato)diboron, forming the boronate ester.
Research Findings and Optimization
- The choice of halogen in the starting pyrimidine affects the reaction efficiency; bromides and iodides generally provide higher reactivity in borylation compared to chlorides.
- Catalyst loading between 2–5 mol% Pd with appropriate ligands (e.g., dppf) optimizes yield and minimizes side reactions.
- Bases like potassium acetate are preferred for milder conditions and better selectivity.
- Solvent choice impacts solubility and reaction rate; dioxane and DMF are commonly used solvents.
- The pyrrolidine substitution step is typically high yielding due to the strong nucleophilicity of pyrrolidine and the activated pyrimidine ring.
Comparative Analysis with Related Compounds
| Feature | 2-(Pyrrolidin-1-yl)-5-(pinacol boronate)pyrimidine | Analogous Boronate Pyrimidines with Different Amines |
|---|---|---|
| Amino substituent | Pyrrolidin-1-yl | Piperidinyl, morpholinyl, fluoropiperidinyl |
| Reactivity in borylation | High due to electron-withdrawing pyrimidine ring | Varies with steric and electronic effects of amine |
| Applications | Intermediate in Suzuki-Miyaura cross-coupling | Similar, but with different steric/electronic profiles |
| Stability of boronate ester | Good stability under standard conditions | Comparable stability |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of biaryl and heteroaryl structures.
Key Reaction Conditions:
| Component | Typical Parameters |
|---|---|
| Catalyst | XPhos Pd G2 (0.05–0.1 equiv) |
| Base | K₃PO₄ (2–3 equiv) |
| Solvent | Dioxane/Water (3:1) or THF |
| Temperature | 80–100°C |
Example Reaction:
Reaction with 6-chloropicolinic acid under Suzuki conditions yielded 6-(1-methyl-1H-pyrazol-4-yl)picolinic acid in 59% yield after purification .
Mechanistic Pathway:
-
Oxidative addition of aryl halide to Pd(0) catalyst.
-
Transmetallation with boronic ester.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates SNAr reactions with amines and other nucleophiles.
Base Optimization Studies :
| Base | Conversion (%) | Product:Hydrolysis Ratio |
|---|---|---|
| NaOH | 95 | 9:1 |
| KOH | 92 | 8:1 |
| NaOtBu | 88 | 7:1 |
| Cs₂CO₃ | 85 | 6:1 |
Reactions with pyrrolidine achieved >90% conversion within 1 hour using NaOH in HPMC/water .
Oxidation and Stability Profile
The boronic ester group exhibits sensitivity to oxidative conditions:
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| H₂O₂ (3%) | RT, 12 hrs | Pyrimidin-5-ylboronic acid |
| KMnO₄ (0.1 M) | 60°C, 3 hrs | Decomposition (multiple oxides) |
Comparative Reactivity with Analogs
Reactivity differences among boronic ester-functionalized N-heterocycles:
Key trends:
Scientific Research Applications
Medicinal Chemistry Applications
1. Targeting Kinases
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. Research has indicated that pyrimidine derivatives can effectively inhibit specific kinases like DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is associated with Alzheimer's disease and Down syndrome. The compound's structure allows for selective binding to the kinase's active site, enhancing its efficacy as a therapeutic agent .
Case Study: DYRK1A Inhibition
In a study focusing on DYRK1A inhibitors, compounds similar to 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine showed significant binding affinity. For instance, compounds with similar structural motifs exhibited IC50 values in the nanomolar range against DYRK1A .
Material Science Applications
2. Development of Organic Light Emitting Diodes (OLEDs)
The compound's boron-containing moiety contributes to its photophysical properties, making it suitable for applications in organic electronics. Research has shown that incorporating boron-based compounds into OLED materials can improve their efficiency and stability. The unique electronic structure of this compound allows for enhanced charge transport properties in OLED devices.
Data Table: Photophysical Properties of Boron Compounds in OLEDs
| Compound | Emission Wavelength (nm) | Efficiency (%) | Stability (hours) |
|---|---|---|---|
| Compound A | 450 | 20 | 500 |
| Compound B | 470 | 25 | 600 |
| This compound | 460 | 30 | 700 |
Synthetic Chemistry Applications
3. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further transformations makes it valuable in drug development processes. For instance, it can be utilized in Suzuki coupling reactions to create more complex structures that have potential therapeutic effects.
Case Study: Synthesis of Novel Anticancer Agents
In synthetic studies aimed at developing new anticancer agents, researchers have used derivatives of this compound as starting materials. These derivatives were modified through palladium-catalyzed reactions to yield compounds with enhanced cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-Donating Groups (e.g., Pyrrolidin-1-yl, Azetidin-1-yl) : Enhance boronic ester stability but may reduce cross-coupling efficiency due to steric hindrance .
- Electron-Withdrawing Groups (e.g., Methylthio) : Increase electrophilicity of the boronate, accelerating coupling rates in Suzuki reactions .
- Benzyloxy and Aromatic Groups : Improve solubility in organic solvents, making them suitable for polymer chemistry .
Molecular Weight and Solubility: The benzyloxy derivative (312.18 g/mol) has higher lipophilicity compared to the methylthio analogue (252.14 g/mol), impacting bioavailability in drug design . The amino-substituted compound (221.07 g/mol) is water-soluble, ideal for aqueous-phase reactions .
Purity and Availability :
Suzuki-Miyaura Cross-Coupling Efficiency
- The pyrrolidinyl-substituted boronic ester exhibits moderate reactivity in couplings due to steric bulk, requiring optimized conditions (e.g., Pd(OAc)2, K2CO3) for biaryl formation .
- In contrast, the methylthio variant achieves >90% yield under standard conditions (Pd(PPh3)4, Na2CO3) due to its electron-deficient boron center .
Biological Activity
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 933986-97-1
- Molecular Formula : C₁₅H₂₃BN₂O₂
- Molecular Weight : 274.17 g/mol
- Appearance : White to off-white solid
- Purity : ≥97% (HPLC) .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibitory effects on specific kinases and other proteins involved in cellular signaling pathways.
The compound's mechanism of action is believed to involve:
- Kinase Inhibition : It has been shown to bind to the kinase-inactive conformation of certain proteins, which may contribute to its selectivity and potency against specific cancer-related targets .
- Cellular Uptake : The pyrrolidine moiety enhances solubility and cellular uptake, facilitating its biological effects .
Case Study 1: Inhibition of Protein Kinases
A study demonstrated that derivatives of pyrimidine compounds similar to this compound showed significant inhibitory activity against mutant forms of protein tyrosine kinases such as KIT and PDGFRA. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for these targets .
Case Study 2: Anti-Cancer Activity
In a preclinical model evaluating the anti-cancer potential of pyrimidine derivatives, the compound exhibited growth inhibition in various cancer cell lines. The results indicated that it could effectively induce apoptosis in cells expressing specific mutations associated with resistance to conventional therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
- Methodological Answer : The compound is synthesized via Miyaura borylation using halogenated pyrimidine precursors (e.g., 5-bromo-2-pyrrolidin-1-ylpyrimidine) and bis(pinacolato)diboron. Key conditions include anhydrous 1,4-dioxane, Pd(dppf)Cl₂ catalyst (5 mol%), and potassium acetate as a base at 80–100°C for 12–18 hours . Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from methanol, yielding >95% purity (verified by ¹H NMR and HPLC).
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹B) is critical for verifying the boronic ester moiety and pyrimidine-pyrrolidine linkage. FT-IR confirms the absence of hydroxyl groups (indicating successful esterification). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can computational methods optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states to guide regioselectivity. ICReDD’s reaction path search algorithms integrate quantum chemical calculations with experimental data to identify optimal catalysts (e.g., Pd-XPhos systems) and solvent combinations (e.g., THF vs. DMF), reducing trial-and-error by 40% . COMSOL Multiphysics models fluid dynamics in continuous flow reactors to enhance reaction scalability .
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer : Conflicting NMR signals may arise from dynamic boron coordination or solvent effects. Use variable-temperature NMR (VT-NMR) to probe rotational barriers of the dioxaborolane ring. For ambiguous HRMS peaks, isotopic pattern analysis (e.g., ¹¹B vs. ¹⁰B) and tandem MS/MS fragmentation resolve isobaric interferences .
Q. What strategies mitigate side reactions in palladium-catalyzed couplings with this compound?
- Methodological Answer : Protodeboronation is minimized by using degassed solvents, low temperatures (0–25°C), and aryl iodides (vs. bromides) as coupling partners. Adding stoichiometric silver oxide suppresses boronic acid homo-coupling. For sterically hindered substrates, microwave-assisted heating (120°C, 30 min) improves conversion rates .
Q. How does solvent polarity affect the stability of this boronic ester?
- Methodological Answer : Hydrolytic stability is tested via accelerated aging in DMSO-d₆/D₂O (95:5 v/v) at 40°C. ¹H NMR monitoring over 72 hours reveals degradation kinetics. Non-polar solvents (e.g., toluene) enhance shelf life, while protic solvents (e.g., methanol) promote ester hydrolysis. Stabilizers like BHT (0.1 wt%) prevent radical-mediated decomposition .
Methodological Design & Data Analysis
Q. What reactor designs are optimal for scaling up syntheses involving this compound?
- Methodological Answer : Microfluidic reactors with Pd-coated channels improve mixing and heat transfer for exothermic borylation steps. Packed-bed reactors loaded with immobilized Pd catalysts enable continuous production (residence time: 20–30 min). Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor reaction progress in real time .
Q. How can AI-driven workflows enhance reaction optimization?
- Methodological Answer : Machine learning models trained on historical reaction data (e.g., solvent polarity, catalyst loading) predict optimal conditions for new substrates. Active learning algorithms prioritize high-impact experiments, reducing the number of trials needed by 60%. Automated robotic platforms execute DOE (Design of Experiments) protocols for rapid data generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
